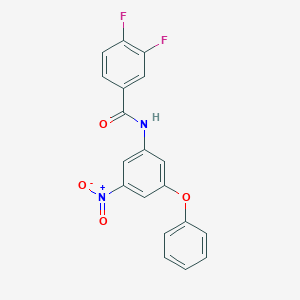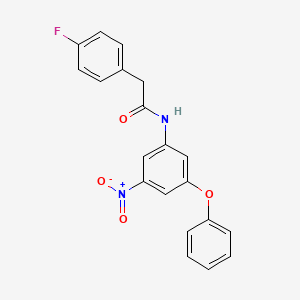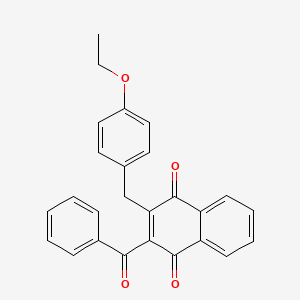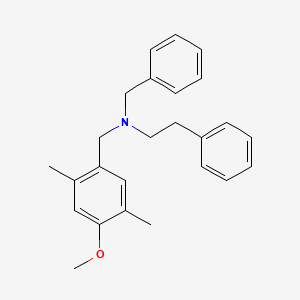![molecular formula C19H22Br2N2O2 B3742530 2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B3742530.png)
2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
Descripción general
Descripción
2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is a synthetic organic compound with the molecular formula C15H13Br2NO2 It is characterized by the presence of bromine atoms at the 2 and 4 positions of the phenol ring, and a piperazine moiety substituted with an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination: The phenol ring is brominated at the 2 and 4 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperazine Substitution: The brominated phenol is then reacted with 1-(2-ethoxyphenyl)piperazine under basic conditions to introduce the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with various receptors or enzymes. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-chlorophenol: Similar in structure but with a chlorine atom instead of the piperazine moiety.
2,6-Dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol: Another brominated phenol derivative with different substituents.
Uniqueness
2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2,4-dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O2/c1-2-25-18-6-4-3-5-17(18)23-9-7-22(8-10-23)13-14-11-15(20)12-16(21)19(14)24/h3-6,11-12,24H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLUJMKSSCKKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3742490.png)
![1-[4-(benzyloxy)benzyl]azepane](/img/structure/B3742494.png)
![N,N-diethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}aniline](/img/structure/B3742500.png)
![6,7-dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3742505.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B3742515.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3742523.png)


![1-[(2,6-Dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3742548.png)
